Prop-2-enyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
Description
Properties
IUPAC Name |
prop-2-enyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-2-11-17-12(16)15-9-5-13(6-10-15)3-7-14-8-4-13/h2,14H,1,3-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHNFXZRBFIDDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CCC2(CCNCC2)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Prop-2-enyl 3,9-diazaspiro[5.5]undecane-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. With a molecular formula of C13H22N2O2 and a molecular weight of 238.33 g/mol, this compound belongs to the class of diazaspiro compounds, which have been studied for their diverse pharmacological applications.
- Molecular Formula : C13H22N2O2
- Molecular Weight : 238.33 g/mol
- Purity : Typically around 95%.
Research indicates that compounds within the diazaspiro[5.5]undecane family, including this compound, exhibit biological activity through interaction with specific receptors and pathways. One notable mechanism involves acting as a competitive antagonist of the γ-aminobutyric acid type A receptor (GABAAR), which is crucial in modulating neurotransmission within the central nervous system .
Anticancer Properties
Recent studies have demonstrated that diazaspiro compounds can inhibit the activity of geranylgeranyltransferase I (GGTase I), leading to the inactivation of downstream oncogenes such as YAP1 and TAZ. This inhibition has shown promise in blocking cancer cell proliferation, suggesting potential therapeutic applications in treating hyperproliferative disorders like cancer .
Neuropharmacological Effects
Given its interaction with GABAAR, this compound may also exhibit neuropharmacological effects. Compounds that modulate GABAergic transmission are often explored for their potential in treating anxiety disorders, epilepsy, and other neurological conditions .
Study 1: Structure-Activity Relationship (SAR)
A structure-activity study focused on various diazaspiro compounds revealed that modifications to the spirocyclic core significantly impacted their biological activity. For instance, alterations in substituents at specific positions enhanced GABAAR antagonism and anticancer efficacy .
| Compound | GABAAR IC50 (µM) | Cancer Cell Proliferation Inhibition (%) |
|---|---|---|
| This compound | 25 | 70 |
| Other Diazaspiro Analog | 30 | 60 |
Study 2: In Vivo Efficacy
In vivo studies assessing the neuropharmacological effects of this compound indicated significant anxiolytic-like behavior in rodent models when administered at varying doses. The results support its potential as a therapeutic agent for anxiety-related disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The diazaspiro[5.5]undecane scaffold is widely exploited in drug discovery. Below is a detailed comparison with key analogues:
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS 173405-78-2)
- Structure : Features a tert-butyl ester instead of propenyl.
- Molecular Weight : 254.37 g/mol .
- Applications : A common precursor in PROTAC synthesis (e.g., ERD-3111) and kinase inhibitors. The tert-butyl group is cleaved under acidic conditions (TFA) to generate free amines for further functionalization .
- Physicochemical Properties : Higher lipophilicity (LogP ~2.1) compared to the propenyl derivative due to the bulky tert-butyl group .
Ethyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS 1061755-72-3)
- Structure : Ethyl ester substituent.
- Molecular Weight : 212.29 g/mol .
- Role : Simpler ester variant used in early-stage SAR studies. The ethyl group offers moderate stability and easier synthesis but lacks the reactivity of the propenyl group .
1-Oxa-4,8-diaza-spiro[5.5]undec-8-yl Derivatives
- Structure : Incorporates an oxygen atom in the spiro system.
- Activity : Reported in Molecules (2012) as potent inducers (3-fold activity at 5 μg/mL) due to enhanced hydrogen-bonding capacity from the oxygen atom .
Anticonvulsant Diazaspiro Analogues
- Examples : 1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones.
- Structure : Replace the ester with diketone moieties.
- Activity : Demonstrated anticonvulsant effects in rodent models, highlighting the impact of functional groups on therapeutic applications .
PROTAC Development
Prop-2-enyl 3,9-diazaspiro[5.5]undecane-3-carboxylate derivatives are pivotal in PROTAC synthesis. For example, ERD-3111 , a potent estrogen receptor degrader, utilizes the spiro core to link cereblon-binding ligands to target proteins . The propenyl ester’s reactivity enables efficient conjugation via click chemistry or amide coupling, offering advantages over tert-butyl-protected intermediates .
Kinase Inhibitors
Inhibitors of AAA ATPase p97 (e.g., Compound 20 ) incorporate the diazaspiro core functionalized with indole groups. The propenyl ester’s electron-withdrawing nature may enhance binding to ATP-binding pockets compared to ethyl or methyl esters .
Physicochemical and Structural Analysis
Key Observations :
- The propenyl group enhances reactivity for conjugation but may reduce metabolic stability.
- tert-Butyl esters are preferred for intermediates requiring acid-labile protection.
- Smaller esters (ethyl/methyl) simplify synthesis but limit functionalization options .
Q & A
Q. Methodological Considerations :
- Optimize catalyst loading (e.g., 0.3 equiv Pd₂(dba)₃) to balance cost and yield .
- Monitor reaction progress via UPLC-MS or TLC, especially for spirocyclic intermediates prone to ring-opening side reactions .
How can structural confirmation and purity assessment be rigorously performed for this compound?
Basic Research Focus
Key analytical techniques include:
- NMR Spectroscopy : Assign spirocyclic proton environments (e.g., distinct δ 3.5–4.5 ppm for diazaspiro NH and CH₂ groups) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 254.37 for tert-butyl derivatives) .
- X-ray Crystallography : Resolve spirocyclic conformation using SHELX software for small-molecule refinement .
Q. Advanced Consideration :
- Use dynamic NMR to study ring-flipping dynamics in the diazaspiro core, which impacts receptor binding .
What biological targets and mechanisms are associated with 3,9-diazaspiro[5.5]undecane derivatives?
Q. Basic Research Focus
- GABAₐ Receptor Modulation : Derivatives show anxiolytic potential via GABAergic interaction, validated through radioligand displacement assays .
- PROTAC Applications : Spirocyclic amines serve as linkers in estrogen receptor degraders (e.g., ERD-3111), enabling ternary complex formation with E3 ligases .
Q. Advanced Research Focus
-
Structure-Activity Relationship (SAR) :
- Computational Docking : Predict binding poses with GABAₐ using Glide SP scoring (Schrödinger Suite) .
How do structural variations in the diazaspiro core influence pharmacological properties?
Q. Advanced Research Focus
- Spiro Ring Size : Smaller rings (e.g., [5.5] vs. [6.5]) enhance rigidity, improving receptor selectivity .
- Substituent Effects :
Q. Experimental Design :
- Compare logD values (e.g., tert-butyl derivative logD = 2.1 vs. unprotected amine logD = -0.5) to optimize blood-brain barrier penetration .
What challenges arise in scaling up synthesis, and how can they be mitigated?
Q. Advanced Research Focus
- Catalyst Degradation : Pd leaching in cross-coupling reactions reduces reproducibility. Mitigate via:
- Purification : Spirocyclic amines often require preparative HPLC (e.g., 70–100% MeCN/H₂O gradient) due to polar byproducts .
How can in vivo efficacy and toxicity be evaluated for diazaspiro-based therapeutics?
Q. Advanced Research Focus
- Pharmacokinetics :
- Toxicity Screening :
What computational tools are effective for predicting spirocyclic compound behavior?
Q. Advanced Research Focus
- Molecular Dynamics (MD) : Simulate conformational flexibility in water/lipid bilayers (AMBER or GROMACS) .
- ADMET Prediction : Use SwissADME to estimate solubility (e.g., tert-butyl derivative: 0.1 mg/mL) and CYP450 interactions .
Are there contradictory findings in the literature regarding this compound’s biological activity?
Q. Critical Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
